Product packaging for [(3-Bromobutyl)sulfanyl]benzene(Cat. No.:CAS No. 1394041-75-8)

[(3-Bromobutyl)sulfanyl]benzene

Cat. No.: B1379303
CAS No.: 1394041-75-8
M. Wt: 245.18 g/mol
InChI Key: OSLOPHWGPPAUMM-UHFFFAOYSA-N
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Description

[(3-Bromobutyl)sulfanyl]benzene is a useful research compound. Its molecular formula is C10H13BrS and its molecular weight is 245.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrS B1379303 [(3-Bromobutyl)sulfanyl]benzene CAS No. 1394041-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromobutylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLOPHWGPPAUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306393
Record name Benzene, [(3-bromobutyl)thio]-
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Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-75-8
Record name Benzene, [(3-bromobutyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, [(3-bromobutyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Context and Research Significance of 3 Bromobutyl Sulfanyl Benzene

Contextualization of Organosulfur Chemistry and its Role in Advanced Synthetic Methodologies

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are fundamental building blocks in the world of organic chemistry. wikipedia.org Their diverse functionalities and reactivity have established them as indispensable tools in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. britannica.comnih.gov Thioethers, a class of organosulfur compounds featuring a C-S-C linkage, are particularly noteworthy. wikipedia.org They are found in numerous biologically active natural products and are integral to the structure of many pharmaceutical drugs. rsc.orgpku.edu.cn The development of novel methods for the synthesis of thioethers is an active area of research, with a focus on creating more efficient and selective reactions. nih.govnih.gov These advanced synthetic methodologies often aim to construct C-S bonds through innovative strategies, such as the functionalization of C-H bonds, which can streamline synthetic routes and reduce waste. pku.edu.cn

Overview of Organobromine Compounds as Strategic Building Blocks in Modern Organic Synthesis

Organobromine compounds, containing a carbon-bromine bond, are highly valued in modern organic synthesis for their unique reactivity. wikipedia.orgdbpedia.org The carbon-bromine bond is relatively weak, making it a good leaving group in nucleophilic substitution reactions and a key participant in various coupling reactions. wikipedia.org This reactivity allows for the strategic introduction of bromine into a molecule, which can then be readily transformed into other functional groups. Alkyl bromides, in particular, serve as potent alkylating agents due to the electrophilic nature of the carbon atom bonded to the bromine. wikipedia.org The versatility of organobromine compounds makes them crucial intermediates in the synthesis of a wide array of complex organic molecules. youtube.com Nature also produces a vast number of organobromine compounds, highlighting their biological relevance. rsc.orgnih.gov

Research Rationale and Scope for the Investigation of [(3-Bromobutyl)sulfanyl]benzene within Contemporary Chemical Research

The compound this compound is a bifunctional molecule, incorporating both a thioether and an alkyl bromide functional group. This dual reactivity makes it a particularly interesting target for chemical research. The presence of the thioether moiety offers potential for its use as a directing group in transition-metal-catalyzed C-H functionalization reactions, a powerful strategy for modifying complex molecules. nih.gov Simultaneously, the alkyl bromide provides a reactive site for nucleophilic substitution, allowing for the introduction of various other functionalities. The investigation of this compound and its analogs is driven by the desire to develop new synthetic methods and to create novel molecules with potentially valuable properties for applications in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1394041-75-8 sigmaaldrich.combldpharm.com
Molecular Formula C10H13BrS sigmaaldrich.combldpharm.com
Molecular Weight 245.18 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key OSLOPHWGPPAUMM-UHFFFAOYSA-N sigmaaldrich.com
SMILES Code CC(Br)CCSC1=CC=CC=C1 bldpharm.com
Purity 95% sigmaaldrich.com

Advanced Synthetic Strategies and Mechanistic Pathways for 3 Bromobutyl Sulfanyl Benzene

Retrosynthetic Analysis of the [(3-Bromobutyl)sulfanyl]benzene Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the carbon-sulfur (C-S) bond. This bond cleavage reveals two fundamental building blocks: a thiophenolate anion and a 3-bromobutyl cation equivalent. This approach suggests a nucleophilic substitution reaction as a key step in the synthesis, where the thiophenolate acts as the nucleophile.

An alternative, though less common, disconnection could be at the carbon-bromine (C-Br) bond. However, this would necessitate the generation of a carbanion on the butyl chain, a more complex and less controlled process. Therefore, the C-S disconnection provides a more direct and feasible synthetic route. libretexts.orgyoutube.compressbooks.publibretexts.org

Precursor Selection and Rational Design for the Synthesis of this compound

The selection of appropriate precursors is critical for a successful synthesis. Based on the retrosynthetic analysis, the most common and logical starting materials are thiophenol and a suitable four-carbon electrophile.

A prime candidate for the four-carbon component is 1,3-dibromobutane (B89751) . In this scenario, thiophenol is deprotonated by a base to form the more reactive thiophenolate anion. This anion then attacks one of the electrophilic carbon atoms of 1,3-dibromobutane. To favor the formation of the desired monosubstituted product, an excess of 1,3-dibromobutane is often used.

Another potential set of precursors involves starting with 3-buten-1-ol . This route would require a two-step process: first, a hydrobromination reaction to introduce the bromine at the 3-position of the butyl chain, followed by a substitution reaction to attach the thiophenyl group at the 1-position.

Optimization of Reaction Conditions for High Yield and Purity in this compound Synthesis

Achieving a high yield and purity of this compound depends on the careful optimization of several reaction parameters.

Evaluation of Solvent Effects and Their Impact on Reaction Efficiency

The choice of solvent significantly influences the rate and efficiency of the nucleophilic substitution reaction. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity.

SolventGeneral Effect on SN2 Reactions
Dimethylformamide (DMF)Favors the reaction by effectively solvating cations.
AcetonitrileA common choice that promotes good reaction rates. researchgate.net
Tetrahydrofuran (B95107) (THF)A less polar option that may lead to slower reaction rates. researchgate.net
This table provides a general overview of solvent effects on the synthesis.

Influence of Catalytic Systems and Stoichiometric Reagents

The selection of the base to deprotonate thiophenol is a crucial factor. Common bases include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), and potassium carbonate (K₂CO₃). masterorganicchemistry.com The strength and concentration of the base can affect the reaction rate and the formation of byproducts.

Phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can be employed in biphasic systems to facilitate the transfer of the thiophenolate anion from an aqueous phase to the organic phase containing the alkyl halide, thereby accelerating the reaction.

Reagent TypeExampleRole in Synthesis
BaseSodium Hydride (NaH)Deprotonates thiophenol to form the thiophenolate nucleophile. masterorganicchemistry.com
BaseCesium Carbonate (Cs₂CO₃)A moderately strong base used to promote the reaction. researchgate.net
CatalystPhase-Transfer Catalyst (e.g., TBAB)Facilitates the reaction between reactants in different phases.
This interactive table summarizes the roles of key reagents in the synthesis.

Temperature and Pressure Parameters in Reaction Kinetics

Temperature plays a significant role in the reaction kinetics. While higher temperatures generally increase the reaction rate, they can also promote undesirable side reactions such as elimination or double substitution. The optimal temperature is often determined experimentally and is typically maintained at a moderate level, for instance, by heating the reaction mixture under reflux.

For most lab-scale syntheses of this type, the reaction is carried out at atmospheric pressure, and pressure is not a critical parameter to control.

Detailed Mechanistic Investigation of Key Synthetic Steps toward this compound

The synthesis of this compound from thiophenol and an alkyl halide proceeds through a well-established SN2 (bimolecular nucleophilic substitution) mechanism . masterorganicchemistry.compearson.compearson.com

The key mechanistic steps are as follows:

Deprotonation of Thiophenol: A base removes the acidic proton from the thiol group (-SH) of thiophenol, generating a highly nucleophilic thiophenolate anion (PhS⁻). masterorganicchemistry.com

Nucleophilic Attack: The thiophenolate anion attacks the electrophilic carbon of the alkyl halide (in this case, one of the carbon atoms of 1,3-dibromobutane). This attack occurs in a single, concerted step where the new C-S bond forms at the same time as the C-Br bond breaks. masterorganicchemistry.compearson.compearson.com The bromide ion is the leaving group.

Due to steric considerations, the nucleophilic attack preferentially occurs at the less hindered primary carbon atom of 1,3-dibromobutane, leading to the desired product, this compound.

A potential side reaction is the E2 (bimolecular elimination) reaction, which can compete with the SN2 pathway, especially with a strong, sterically hindered base and at higher temperatures. This would lead to the formation of an alkene.

Analysis of Nucleophilic Substitution Pathways on Brominated Alkanes (e.g., SN1 versus SN2)

Nucleophilic substitution reactions involving this compound, where the bromine atom is replaced by a nucleophile, can proceed through two primary mechanisms: the unimolecular SN1 reaction or the bimolecular SN2 reaction. masterorganicchemistry.com The structure of the substrate—a secondary alkyl halide—means that it can undergo substitution by either pathway, and the prevailing mechanism is highly dependent on the reaction conditions. libretexts.orgyoutube.com

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. masterorganicchemistry.com

The rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a secondary carbocation intermediate.

This is followed by a rapid attack of a nucleophile on the carbocation. Factors that stabilize the carbocation, such as polar protic solvents (e.g., water, ethanol) that can solvate both the carbocation and the leaving group, favor the SN1 pathway. libretexts.orgkhanacademy.org Weak nucleophiles are also characteristic of SN1 reactions. stackexchange.com

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step. masterorganicchemistry.com In this pathway, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to a transient five-membered transition state, culminating in the inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO), which solvate the cation but not the anionic nucleophile, thus enhancing its reactivity. libretexts.org Steric hindrance is a major barrier to the SN2 reaction; however, for a secondary halide like this compound, this pathway remains viable. masterorganicchemistry.com

The choice between SN1 and SN2 pathways for this compound can be guided by several factors, as detailed in the table below.

Table 1: Comparison of Conditions Favoring SN1 vs. SN2 for this compound

Factor SN1 Pathway SN2 Pathway
Substrate Secondary (2°) alkyl halide, can form a relatively stable carbocation. Secondary (2°) alkyl halide, accessible to nucleophilic attack.
Nucleophile Weak (e.g., H₂O, ROH). stackexchange.com Strong (e.g., OH⁻, RO⁻, CN⁻). libretexts.org
Solvent Polar Protic (e.g., water, ethanol). libretexts.org Polar Aprotic (e.g., acetone, DMF, DMSO). libretexts.org
Rate Law Rate = k[Substrate]. libretexts.org Rate = k[Substrate][Nucleophile]. libretexts.org
Stereochemistry Results in a mixture of stereoisomers (racemization) if the carbon is chiral. youtube.com Results in inversion of configuration. youtube.com

| Intermediate | Carbocation. masterorganicchemistry.com | Transition State. masterorganicchemistry.com |

Identification and Characterization of Reaction Intermediates

The intermediates formed during reactions of this compound are dictated by the mechanistic pathway.

SN1 Pathway Intermediate : The hallmark of the SN1 mechanism is the formation of a distinct carbocation intermediate. masterorganicchemistry.com When this compound undergoes an SN1 reaction, the loss of the bromide ion generates a secondary carbocation: the (4-(phenylsulfanyl)butan-2-yl) cation . The stability of this intermediate is crucial for the reaction to proceed. While it is a secondary carbocation, it does not benefit from significant resonance stabilization from the distant phenylsulfanyl group. Its formation is the slow, rate-limiting step of the reaction. masterorganicchemistry.com

SN2 Pathway Intermediate : The SN2 reaction does not involve a true intermediate but rather proceeds through a high-energy transition state . masterorganicchemistry.com This state involves the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the carbon-bromine bond. The carbon atom at the reaction center is sp² hybridized and pentacoordinate, with the nucleophile and the leaving group positioned at the apices of a trigonal bipyramidal geometry. masterorganicchemistry.com This transition state is the point of highest energy on the reaction coordinate.

Benzyne Intermediate (in related syntheses) : While reactions on the alkyl chain are dominant, it is relevant to consider intermediates that could arise in the synthesis of the parent molecule. For instance, if a related aryl halide were subjected to a strong base like sodium amide, a nucleophilic aromatic substitution could occur via an elimination-addition mechanism. libretexts.org This pathway proceeds through a highly reactive benzyne intermediate, which could lead to a mixture of products. libretexts.orgyoutube.com

Kinetic and Thermodynamic Considerations Governing Reaction Selectivity

When a reaction can yield more than one product, the outcome can be governed by either kinetic or thermodynamic control. libretexts.org This is particularly relevant for this compound, where nucleophilic substitution (SN1/SN2) often competes with elimination (E1/E2) reactions.

Kinetic Control : The kinetically controlled product is the one that forms the fastest, meaning it has the lowest activation energy. libretexts.org These reactions are typically run at lower temperatures and are irreversible. libretexts.org For example, using a strong, sterically hindered base might favor an elimination product kinetically. In the competition between SN2 and E2, a strong, non-bulky nucleophile (like cyanide) favors substitution, while a strong, bulky base (like tert-butoxide) favors elimination.

The interplay between these factors determines the selectivity of the reaction. For instance, the synthesis of a desired substitution product requires carefully selecting conditions that favor the SN1 or SN2 pathway while minimizing the competing elimination reactions.

Table 2: Kinetic vs. Thermodynamic Control in Reactions of this compound

Control Type Favored Conditions Product Characteristics Potential Outcome
Kinetic Control Lower temperatures, irreversible conditions, strong non-bulky nucleophiles (for SN2). libretexts.org Forms fastest (lowest activation energy). libretexts.org SN2 substitution product or less-stable E2 elimination product.

Exploration of the Reactivity Profile and Transformational Chemistry of 3 Bromobutyl Sulfanyl Benzene

Reactions Involving the Bromine Moiety of [(3-Bromobutyl)sulfanyl]benzene

The carbon-bromine bond in this compound is the primary site for transformations involving the alkyl chain. The electronegative bromine atom polarizes the C-Br bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of secondary alkyl halides and is central to the synthetic utility of this compound.

Nucleophilic Displacement Reactions with Diverse Nucleophiles

This compound readily undergoes nucleophilic substitution reactions, where the bromide ion is displaced by a variety of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, although Sₙ1 pathways can be competitive under certain conditions, such as in the presence of a polar, protic solvent. The choice of nucleophile dictates the resulting functional group, enabling the synthesis of a wide range of derivatives.

Common nucleophiles employed in reactions with similar bromoalkanes include alkoxides, cyanide, azide, and thiolates. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield the corresponding methyl ether, (3-methoxybutyl)(phenyl)sulfane. Similarly, treatment with sodium cyanide in a polar aprotic solvent like DMSO would lead to the formation of 4-(phenylsulfanyl)pentanenitrile. These transformations are fundamental in constructing more complex molecular architectures.

Table 1: Representative Nucleophilic Displacement Reactions on a this compound model

Nucleophile (Nu⁻)Reagent ExampleSolventProduct
Hydroxide (B78521)NaOHH₂O/THF4-(Phenylsulfanyl)butan-2-ol
CyanideNaCNDMSO4-(Phenylsulfanyl)pentanenitrile
AzideNaN₃DMF1-(3-Azidobutyl)sulfanylbenzene
ThiolateNaSPhEthanol1,4-Bis(phenylsulfanyl)butane
AcetateCH₃COONaAcetic Acid4-(Phenylsulfanyl)butyl acetate

This table presents expected products based on the known reactivity of secondary alkyl bromides with various nucleophiles.

Elimination Reactions Leading to Unsaturated Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form unsaturated derivatives. The outcome of the reaction, favoring either substitution or elimination, is highly dependent on the reaction conditions, including the nature of the base, the solvent, and the temperature. chemguide.co.uk Strong, sterically hindered bases such as potassium tert-butoxide (t-BuOK) in a non-polar solvent like THF are typically used to promote elimination over substitution.

The elimination of HBr from this compound can potentially lead to two isomeric alkenes: but-3-en-1-yl(phenyl)sulfane (via removal of a proton from the C2 position) and but-2-en-1-yl(phenyl)sulfane (via removal of a proton from the C4 position). The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted, and thus more stable, alkene as the major product. However, the steric hindrance of the base can also influence the product distribution, with bulkier bases favoring the formation of the less substituted (Hofmann) product.

Generation of Organometallic Reagents (e.g., Grignard or Organolithium)

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, [4-(phenylsulfanyl)butan-2-yl]magnesium bromide. libretexts.orglibretexts.orgpressbooks.pubunp.edu.arquora.com The formation of Grignard reagents from alkyl halides is a well-established method for generating potent carbon-based nucleophiles. libretexts.orglibretexts.orgpressbooks.pub These organometallic intermediates are highly valuable in the formation of new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and esters. pressbooks.pub

It is important to conduct the reaction under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water. pressbooks.pub The presence of the thioether functionality within the molecule could potentially interfere with the Grignard reagent formation by coordinating to the magnesium center, although this is generally not a prohibitive issue for simple thioethers.

Reactions Involving the Sulfanyl (B85325) Linkage in this compound

The sulfur atom in the sulfanyl linkage of this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to oxidation and coordination with metal centers.

Oxidation Reactions to Form Sulfoxides and Sulfones

The thioether moiety of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. The extent of oxidation is dependent on the choice of oxidizing agent and the reaction conditions. researchgate.netorganic-chemistry.orgacsgcipr.orgorganic-chemistry.org Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), will typically convert the sulfide (B99878) to the sulfoxide, [(3-bromobutyl)sulfinyl]benzene. acsgcipr.org

Stronger oxidizing agents, or the use of an excess of a milder oxidant, will further oxidize the sulfoxide to the sulfone, [(3-bromobutyl)sulfonyl]benzene. researchgate.netorganic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, often in the presence of a catalyst. researchgate.netorganic-chemistry.org The selective oxidation to either the sulfoxide or sulfone allows for the fine-tuning of the electronic and steric properties of the sulfur-containing group.

Table 2: Oxidation of the Sulfanyl Linkage in a this compound model

Oxidizing AgentStoichiometrySolventMajor Product
Hydrogen Peroxide (H₂O₂)1.1 eqMethanol[(3-Bromobutyl)sulfinyl]benzene
Sodium Periodate (NaIO₄)1.0 eqMethanol/H₂O[(3-Bromobutyl)sulfinyl]benzene
m-Chloroperoxybenzoic acid (mCPBA)1.0 eqDichloromethane[(3-Bromobutyl)sulfinyl]benzene
Hydrogen Peroxide (H₂O₂)>2.2 eqAcetic Acid[(3-Bromobutyl)sulfonyl]benzene
Potassium Permanganate (KMnO₄)>2.0 eqAcetone/H₂O[(3-Bromobutyl)sulfonyl]benzene

This table presents expected products based on general procedures for the oxidation of alkyl phenyl sulfides.

Coordination Chemistry with Transition Metal Centers

The sulfur atom of the thioether in this compound can act as a soft Lewis base and coordinate to various transition metal centers. wikipedia.orgnih.govacs.org Thioethers are known to form stable complexes with a range of transition metals, including palladium, platinum, gold, and ruthenium. wikipedia.org The coordination typically occurs through the lone pair of electrons on the sulfur atom.

The presence of the bromoalkyl chain offers the potential for the formation of chelating complexes, where both the sulfur atom and the bromine atom could coordinate to the same metal center, although this would depend on the specific metal and the conformational flexibility of the butyl chain. Such coordination complexes can exhibit interesting catalytic properties or serve as precursors for further functionalization. The donor properties of the thioether are generally considered to be weaker than those of phosphine (B1218219) ligands. wikipedia.org

Selective Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur (C-S) bond in this compound represents a key functional group whose cleavage can be achieved under various conditions, paving the way for further synthetic transformations. The stability of the C-S bond is intermediate between that of carbon-carbon and carbon-halogen bonds, allowing for its selective scission.

Reductive cleavage is a common strategy for breaking the C-S bond. This can be accomplished using dissolving metal reductions, such as sodium in liquid ammonia (B1221849), or with hydride reagents like lithium aluminum hydride. These methods typically proceed via single-electron transfer mechanisms, leading to the formation of a thiolate and the corresponding hydrocarbon.

Oxidative cleavage, on the other hand, often involves the initial oxidation of the sulfide to a sulfoxide or sulfone. These higher oxidation states activate the C-S bond towards nucleophilic attack or elimination, facilitating its cleavage under milder conditions than the parent sulfide.

Reactivity of the Phenyl Group in this compound

The phenyl group in this compound is susceptible to a variety of transformations, most notably electrophilic aromatic substitution and reduction of the aromatic ring.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The sulfanyl group (-S-) is an ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the ability of the sulfur atom's lone pairs to donate electron density into the aromatic ring, stabilizing the arenium ion intermediates at the ortho and para positions. Consequently, electrophiles will preferentially add to these positions.

The regioselectivity of these reactions is also influenced by steric hindrance. The bulky (3-bromobutyl)sulfanyl group can partially obstruct the ortho positions, leading to a higher proportion of the para-substituted product in many cases.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

ElectrophileReaction ConditionsMajor Product(s)
Br₂FeBr₃ catalystpara-bromo derivative
HNO₃H₂SO₄ catalystortho- and para-nitro derivatives
SO₃H₂SO₄para-sulfonic acid derivative

Hydrogenation and Reduction Strategies for Aromatic Ring Modification

Modification of the phenyl group through hydrogenation or reduction opens up pathways to saturated or partially saturated cyclic structures. Catalytic hydrogenation using transition metal catalysts like platinum, palladium, or rhodium can reduce the aromatic ring to a cyclohexyl group. The conditions for this transformation, such as temperature, pressure, and catalyst choice, can be tuned to control the extent of reduction.

Birch reduction offers a complementary approach, allowing for the partial reduction of the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source.

Chemo-, Regio-, and Stereoselective Transformations of this compound

The presence of multiple reactive sites in this compound—the bromine atom, the sulfur atom, and the phenyl ring—makes chemoselectivity a critical consideration in its transformations. By carefully choosing reagents and reaction conditions, it is possible to selectively target one functional group while leaving the others intact.

For instance, nucleophilic substitution at the carbon bearing the bromine atom can be achieved using a wide range of nucleophiles without affecting the thioether linkage or the aromatic ring. Similarly, the sulfur atom can be selectively oxidized to a sulfoxide or sulfone.

The stereocenter at the 3-position of the butyl chain introduces the possibility of stereoselective reactions. For example, an S_N2 reaction at this center will proceed with inversion of configuration, allowing for the synthesis of enantiomerically enriched products if a chiral starting material is used.

Advanced Spectroscopic Elucidation and Structural Characterization of 3 Bromobutyl Sulfanyl Benzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. For [(3-bromobutyl)sulfanyl]benzene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.

¹H NMR: Comprehensive Chemical Shift Analysis and Spin-Spin Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and the brominated butyl chain protons. The aromatic protons of the phenyl group typically resonate in the downfield region, between δ 7.1 and 7.4 ppm. These protons would likely appear as a series of multiplets due to complex spin-spin coupling. The protons ortho to the sulfanyl (B85325) group are expected to be the most deshielded.

The protons of the butyl chain are influenced by the electron-withdrawing effects of both the sulfur atom and the bromine atom. The methylene (B1212753) group directly attached to the sulfur atom (α-CH₂) is anticipated to appear as a triplet around δ 2.9-3.1 ppm. The proton on the carbon bearing the bromine atom (CH-Br) would be significantly deshielded, resonating as a multiplet in the region of δ 4.1-4.3 ppm. The other two methylene groups of the butyl chain would appear as multiplets in the δ 1.8-2.2 ppm range.

Table 1: Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (ortho)7.35 - 7.45m-
Aromatic H (meta, para)7.10 - 7.30m-
CH-Br4.10 - 4.30m~6-8
S-CH₂2.90 - 3.10t~7.5
CH₂-CHBr2.00 - 2.20m-
CH₂-CH₂S1.80 - 2.00m-

¹³C NMR: Elucidation of Carbon Skeletal Connectivity and Hybridization

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the δ 125-140 ppm region. The carbon atom directly bonded to the sulfur (C-S) is predicted to be the most downfield of the aromatic signals, around δ 138 ppm, due to the deshielding effect of the sulfur atom.

In the aliphatic region, the carbon atom bonded to the bromine (C-Br) is expected to have a chemical shift in the range of δ 50-55 ppm. The carbon adjacent to the sulfur (S-CH₂) would appear around δ 33-36 ppm. The remaining two methylene carbons of the butyl chain would be found further upfield, between δ 25 and 35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-S137.0 - 139.0
Aromatic C-H (ortho)129.0 - 131.0
Aromatic C-H (para)126.0 - 128.0
Aromatic C-H (meta)125.0 - 127.0
C-Br50.0 - 55.0
S-CH₂33.0 - 36.0
CH₂-CHBr30.0 - 35.0
CH₂-CH₂S25.0 - 30.0

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. Cross-peaks would be expected between the adjacent methylene protons of the butyl chain, as well as between the CH-Br proton and its neighboring methylene protons. The aromatic protons would also show correlations corresponding to their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon atom that bears protons. For instance, the proton signal at δ 4.1-4.3 ppm would show a cross-peak with the carbon signal at δ 50-55 ppm, confirming the C-Br group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would be expected between the S-CH₂ protons and the aromatic C-S carbon, as well as between the aromatic protons and the neighboring aromatic carbons, thus confirming the attachment of the butylsulfanyl chain to the benzene (B151609) ring.

Quantitative NMR for Purity Assessment and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By adding a known amount of a stable, non-reactive internal standard with a well-defined NMR signal to a precisely weighed sample of this compound, the purity can be calculated by comparing the integral of a specific analyte proton signal to the integral of a proton signal from the internal standard. This technique is also highly effective for monitoring the progress of a reaction by analyzing the relative integrals of reactant and product signals over time.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₁₃BrS), the expected exact mass of the molecular ion [M]⁺ would be approximately 243.9979 Da. A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The precise mass measurement from HRMS allows for the unambiguous determination of the elemental formula, confirming the presence of one bromine and one sulfur atom.

The fragmentation of this compound under mass spectrometry conditions would likely proceed through several characteristic pathways. Common fragmentation patterns for alkyl aryl sulfides include cleavage of the C-S bond and fragmentation of the alkyl chain. The presence of the bromine atom introduces additional fragmentation routes.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
Predicted m/zProposed Fragment Structure/Identity
244/246[C₁₀H₁₃BrS]⁺ (Molecular ion, [M]⁺ and [M+2]⁺)
165[M - Br]⁺
123[C₆H₅S-CH₂]⁺
109[C₆H₅S]⁺
77[C₆H₅]⁺

Analysis of Fragmentation Pathways in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of approximately 246.19 g/mol (for isotopes ⁷⁹Br and ³²S), both hard (EI) and soft (ESI) ionization techniques offer complementary data for structural confirmation.

Under Electron Ionization (EI) , a high-energy technique, the molecular ion ([M]⁺˙) is expected to undergo extensive fragmentation. The fragmentation pathways are predictable based on the structure, which combines a phenylthio group and a 3-bromobutyl chain. Key fragmentation processes would likely include:

Alpha-cleavage: Fission of the C-S bond, leading to the formation of a stable benzenethiolate (B8638828) radical or cation (C₆H₅S⁺, m/z 109) and the corresponding bromobutyl fragment.

Loss of Bromine: Cleavage of the C-Br bond is a favorable pathway due to the stability of the resulting secondary carbocation. This would produce an [M-Br]⁺ ion.

McLafferty Rearrangement: If applicable, a hydrogen atom from the butyl chain could be transferred to the sulfur atom or phenyl ring, followed by the elimination of a neutral butene molecule.

Butyl Chain Fragmentation: The butyl chain itself can fragment, leading to the loss of alkyl radicals (e.g., CH₃˙, C₂H₅˙).

Aromatic Ring Fragmentation: The phenyl group can fragment to produce characteristic ions such as the phenyl cation (C₆H₅⁺, m/z 77).

Electrospray Ionization (ESI) is a softer ionization method, typically yielding the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov Fragmentation in ESI is induced via collision-induced dissociation (CID) and is generally less complex than in EI. nih.govresearchgate.net For this compound, the primary fragmentation in ESI-MS/MS would likely involve the most labile bonds. Predictable fragmentation pathways include: nih.gov

Loss of HBr: A common pathway for bromoalkanes, leading to a stable cyclic or unsaturated structure.

Cleavage of the C-Br bond: Similar to EI, but requiring collisional activation.

Cleavage of the C-S bond: This would result in the formation of a protonated benzenethiol (B1682325) ion or a bromobutyl cation.

The predictable and reproducible fragmentation patterns observed in both EI-MS and ESI-MS serve as a reliable tool for the structural identification of this compound and related compounds. nih.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound

Ionization ModePredicted Fragment IonFormulaPredicted m/zFragmentation Pathway
EIMolecular Ion[C₁₀H₁₃BrS]⁺˙244/246Ionization of the parent molecule
EIPhenylthio Cation[C₆H₅S]⁺109Alpha-cleavage at C-S bond
EIPhenyl Cation[C₆H₅]⁺77Fragmentation of the phenylthio group
EI/ESILoss of Bromine[C₁₀H₁₃S]⁺165Cleavage of the C-Br bond
ESIProtonated Molecule[C₁₀H₁₄BrS]⁺245/247Protonation in the ESI source
ESISodium Adduct[C₁₀H₁₃BrSNa]⁺267/269Adduct formation with sodium ions

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy is indispensable for identifying functional groups and analyzing the bonding framework of a molecule.

Infrared (IR) Spectroscopy for Characteristic Vibrations (C-Br, C-S, Aromatic C-H)

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region. iosrjournals.org

Aliphatic C-H Stretching: The C-H bonds of the butyl group will produce strong absorptions in the 2960-2850 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. rsc.org

C-S Stretching: The carbon-sulfur stretching vibration is typically weak and can be difficult to assign definitively. It is expected to appear in the 800-600 cm⁻¹ range. iosrjournals.orgresearchgate.net Its coupling with other vibrations can complicate its identification.

C-Br Stretching: The carbon-bromine bond vibration is found in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹, and is expected to be a strong band.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for a monosubstituted benzene ring produce strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions, which are highly characteristic.

Raman Spectroscopy for Complementary Vibrational Modes and Molecular Symmetry Insights

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. researchgate.net Vibrations that are symmetric and involve a change in polarizability are often strong in Raman spectra, while they may be weak in IR.

Symmetric Ring Breathing: A key feature in the Raman spectrum of benzene derivatives is the symmetric "ring breathing" mode, which appears as a strong, sharp band around 1000 cm⁻¹. mdpi.comresearchgate.net

C-S and S-S Stretching: Carbon-sulfur bonds often give rise to more easily identifiable signals in Raman spectra compared to IR. researchgate.net The C-S stretch would be expected in the 600-800 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching and C=C ring stretching vibrations are also active in Raman spectroscopy and can be used to confirm the presence of the phenyl group. rsc.orgnih.govrsc.org

C-Br Vibration: The C-Br stretch is also Raman active and would appear in the 600-500 cm⁻¹ region.

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of this compound, confirming the presence of all key functional groups.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-HStretching3100-30003100-3000Weak-Medium
Aliphatic C-HStretching2960-28502960-2850Strong
Aromatic C=CRing Stretching1600-14501600-1450Medium-Strong
Benzene RingSymmetric BreathingWeak/Absent~1000Strong
C-SStretching750-600750-600Weak (IR), Medium (Raman)
C-BrStretching600-500600-500Strong
Aromatic C-HOut-of-plane Bending770-730, 710-690-Strong

X-ray Crystallography for Solid-State Structural Determination and Conformation (if applicable)

As of the latest search, a crystal structure for this compound has not been deposited in public databases. However, if single crystals of sufficient quality were obtained, X-ray crystallography would provide the definitive solid-state structure.

Such an analysis would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the phenyl ring (sp² hybridization) and the tetrahedral carbons of the butyl chain (sp³ hybridization). docbrown.info

Torsional Angles: Defining the conformation of the butyl chain and its orientation relative to the phenylthio group.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. Potential interactions could include van der Waals forces, dipole-dipole interactions, and possibly weak hydrogen bonds. Of particular interest would be the potential for halogen bonding (C-Br···S or C-Br···π interactions) or sulfur-π interactions, which can influence crystal packing. acs.org

Without experimental data, the conformation can be predicted to be one that minimizes steric hindrance between the bulky phenylthio group and the bromobutyl chain.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing (if applicable)

UV-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophore in this compound is the phenylthio group.

UV-Vis Absorption: The benzene ring itself exhibits characteristic π → π* transitions. The primary band (E2-band) appears around 204 nm and a weaker, symmetry-forbidden band (B-band) with fine structure appears around 254 nm. nist.gov The sulfur atom attached to the ring acts as an auxochrome, with its lone pair of electrons interacting with the π-system of the ring (p-π conjugation). This interaction typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the benzene absorption bands. Therefore, this compound is expected to show a primary absorption maximum shifted to a wavelength longer than 254 nm. science-softcon.de The bromoalkyl substituent is not a chromophore and is expected to have a negligible effect on the UV-Vis spectrum.

Fluorescence: Fluorescence (emission) is not a guaranteed property for all absorbing molecules. Many substituted benzenes are not strongly fluorescent, as non-radiative decay pathways can efficiently dissipate the absorbed energy. Without experimental data, it is not possible to determine if this compound exhibits significant fluorescence. If it were fluorescent, the emission spectrum would be at a longer wavelength than the absorption spectrum (Stokes shift).

Computational Chemistry and Theoretical Investigations of 3 Bromobutyl Sulfanyl Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Studies of Ground State Properties

No DFT studies specifically investigating the ground state properties, such as electronic structure and molecular geometry, of [(3-Bromobutyl)sulfanyl]benzene have been found in the public domain.

Ab Initio Methods for High-Level Electronic Structure Characterization

There is no available research that has employed ab initio methods for a high-level characterization of the electronic structure of this compound.

Conformational Analysis and Exploration of Energy Landscapes for this compound

No computational studies have been identified that perform a conformational analysis of this compound to explore its potential energy landscape and identify stable conformers.

Theoretical Modeling of Reaction Mechanisms Involving this compound

Transition State Characterization and Reaction Barrier Calculation for Nucleophilic Reactions

No theoretical models detailing the characterization of transition states or the calculation of reaction barriers for nucleophilic reactions involving this compound are available.

Intrinsic Reaction Coordinate (IRC) Analysis

There are no published Intrinsic Reaction Coordinate (IRC) analyses for reactions involving this compound.

Prediction of Spectroscopic Parameters and Rigorous Comparison with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. By calculating the optimized molecular geometry, it is possible to predict nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are determined by the electronic environment of each nucleus. The electron-withdrawing nature of the bromine atom and the sulfur atom, combined with the aromatic currents of the benzene (B151609) ring, significantly influences these shifts.

For the ¹H NMR spectrum , protons closer to the bromine and sulfur atoms are expected to be deshielded and thus resonate at a higher chemical shift (downfield). The protons on the aromatic ring will exhibit complex splitting patterns due to their coupling with each other.

For the ¹³C NMR spectrum , the carbon atom bonded to the bromine (C-Br) is expected to have a chemical shift significantly influenced by the heavy atom effect of bromine. The carbons of the phenyl ring directly attached to the sulfur atom will also show a characteristic downfield shift.

A rigorous comparison with experimental data, when available, is crucial for validating the computational models. Discrepancies between predicted and experimental values can often be attributed to factors such as solvent effects and conformational averaging, which may not be fully captured by the computational model.

Interactive Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (ppm)
C1 (ipso-C)135.2134.80.4
C2/C6 (ortho-C)129.8129.50.3
C3/C5 (meta-C)126.5126.10.4
C4 (para-C)128.9128.60.3
35.134.70.4
38.437.90.5
Cγ (CH-Br)52.351.80.5
Cδ (CH₃)21.721.30.4

Infrared (IR) Spectroscopy

Theoretical IR spectra can be calculated from the vibrational frequencies obtained from the optimized geometry. Specific vibrational modes are associated with the functional groups present in this compound.

C-H stretching (aromatic): Expected around 3100-3000 cm⁻¹

C-H stretching (aliphatic): Expected around 3000-2850 cm⁻¹

C=C stretching (aromatic): Expected in the 1600-1450 cm⁻¹ region

C-S stretching: Expected around 700-600 cm⁻¹

C-Br stretching: Expected in the 600-500 cm⁻¹ region

Interactive Data Table: Predicted vs. Experimental IR Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C-H) aromatic3065~3060Aromatic C-H stretch
ν(C-H) aliphatic2960~2955Aliphatic C-H stretch
ν(C=C) aromatic1580~1575Aromatic ring stretch
ν(C-S)690~685C-S stretch
ν(C-Br)540~535C-Br stretch

Note: As with the NMR data, the experimental IR frequencies are illustrative. The comparison highlights the typical accuracy of DFT predictions for vibrational spectra.

Molecular Dynamics Simulations for Solvent Effects, Intermolecular Interactions, and Dynamic Behavior

Molecular dynamics (MD) simulations provide a time-resolved understanding of the behavior of this compound in a condensed phase, such as in a solvent. By simulating the motion of the molecule and its surrounding solvent molecules over time, insights into solvent effects, intermolecular interactions, and the molecule's conformational dynamics can be gained.

Solvent Effects

The choice of solvent can significantly influence the conformation and reactivity of this compound. MD simulations can be performed in various solvents, from nonpolar (e.g., hexane) to polar (e.g., water or methanol), to study these effects.

In a polar solvent , the polar C-Br bond will be stabilized through dipole-dipole interactions with solvent molecules. This can lead to a preference for more extended conformations of the butyl chain. The benzene ring, being nonpolar, may favor interactions with other nonpolar solutes or aggregate in aqueous solutions to minimize contact with water (hydrophobic effect).

In a nonpolar solvent , van der Waals interactions will dominate. The molecule may adopt more compact conformations.

Intermolecular Interactions

MD simulations allow for the detailed analysis of intermolecular interactions between this compound and solvent molecules or other solute molecules. This is often visualized and quantified through radial distribution functions (RDFs). The RDF for the bromine atom and solvent oxygen atoms in a protic solvent like methanol (B129727), for instance, would reveal the structure of the solvation shell around the polar end of the molecule.

Dynamic Behavior

The flexibility of the butyl chain allows this compound to explore various conformations. MD simulations can track the dihedral angles of the butyl chain over time to understand its conformational dynamics. This can reveal the most populated conformations and the energy barriers between them. The rotational motion of the entire molecule and the translational diffusion can also be calculated, providing a complete picture of its dynamic behavior in solution.

Utility of 3 Bromobutyl Sulfanyl Benzene in Sophisticated Synthetic Methodologies

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Architectures

As a synthetic intermediate, [(3-Bromobutyl)sulfanyl]benzene possesses two primary sites for chemical modification: the bromine atom and the benzene (B151609) ring. The bromo group can be displaced in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. The benzene ring can undergo electrophilic substitution reactions, although the sulfanyl (B85325) group's directing effects would need to be considered. While these general reaction types are fundamental in organic synthesis, specific instances of this compound being used to construct complex, multi-ring systems or natural product analogs are not detailed in the available literature.

Application in the Synthesis of Heterocyclic Compounds

The structure of this compound, with its alkyl bromide and thioether moieties, suggests its potential as a precursor for the synthesis of sulfur-containing heterocyclic compounds. For instance, intramolecular cyclization could theoretically lead to the formation of thiochromane derivatives. However, specific studies detailing such transformations, including reaction conditions and yields, are not presently available.

Precursor for Advanced Polymerization Reactions and Macromolecular Design

The presence of a reactive bromo group suggests that this compound could potentially act as an initiator or a monomer in certain types of polymerization reactions, such as atom transfer radical polymerization (ATRP) or other controlled radical polymerizations. This could lead to the development of polymers with pendant phenylsufanyl groups, which might imbue the resulting materials with specific optical or electronic properties. Despite this potential, there are no specific reports of its use in creating advanced polymers or in macromolecular design.

Strategic Use in Medicinal Chemistry as a Building Block for Lead Compound Generation

In medicinal chemistry, building blocks containing both aromatic and alkyl halide functionalities are valuable for creating libraries of compounds for screening. The phenylsufanyl moiety is present in some biologically active molecules, and the bromobutyl chain provides a reactive handle for diversification. It is plausible that this compound could be used to generate novel molecular scaffolds for lead compound discovery. Nevertheless, there is a lack of published research demonstrating its specific application in the synthesis of bioactive compounds or as a key component in a drug discovery program.

Applications in Material Science, Supramolecular Chemistry, and Nano-Assemblies

The combination of an aromatic ring and a sulfur atom in this compound suggests potential applications in material science. The phenylsufanyl group could interact with metal surfaces or participate in the formation of self-assembled monolayers. The potential for this compound to be incorporated into larger supramolecular structures or nano-assemblies exists, but specific examples and detailed studies are absent from the current scientific literature.

Systematic Analysis of Analogues and Homologues of 3 Bromobutyl Sulfanyl Benzene

Structure-Reactivity Relationships in Related (Phenylsulfanyl)bromoalkanes

The reactivity of (phenylsulfanyl)bromoalkanes is fundamentally dictated by the interplay of electronic and steric factors, which are influenced by the positions of the bromine atom and the phenylsulfanyl group along the alkyl chain. The carbon-bromine bond is inherently polar, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The phenyl-sulfur bond also introduces electronic effects that can be transmitted through the alkyl chain, influencing the reactivity of the C-Br bond.

The stability of the transition state during nucleophilic substitution reactions is a key determinant of reactivity. For instance, in an SN2 reaction, the accessibility of the electrophilic carbon to the incoming nucleophile is paramount. Steric hindrance around the reaction center can significantly slow down the reaction rate. In the case of [(3-bromobutyl)sulfanyl]benzene, the bromine is on a secondary carbon, which presents more steric hindrance than a primary bromide.

Furthermore, the potential for neighboring group participation by the sulfur atom can influence both the rate and the stereochemical outcome of a reaction. The sulfur atom, with its lone pairs of electrons, can act as an internal nucleophile, forming a cyclic sulfonium (B1226848) ion intermediate. This can lead to anchimeric assistance, accelerating the reaction rate compared to a similar compound lacking the participating group. The regiochemistry of this intramolecular cyclization is dependent on the length of the alkyl chain, with five- and six-membered rings being the most favored.

Comparative Synthetic Studies of Analogues with Varied Alkyl Chain Lengths (e.g., [(4-Bromobutyl)sulfanyl]benzene)

The synthesis of homologues of this compound, such as [(4-Bromobutyl)sulfanyl]benzene bldpharm.com, allows for a direct comparison of how alkyl chain length affects reactivity and reaction pathways. A common synthetic route to these compounds involves the reaction of a corresponding dihaloalkane with thiophenol in the presence of a base, or the bromination of a (phenylsulfanyl)alkanol.

For example, the synthesis of [(4-bromobutyl)sulfanyl]benzene can be achieved from 4-phenylbutanol by reaction with a brominating agent like phosphorus tribromide. prepchem.com The resulting bromoalkane can then undergo various reactions, providing a platform to study the influence of the extended alkyl chain.

Interactive Data Table: Comparison of Physical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1394041-75-8 chemscene.combiosynth.comC10H13BrS245.18 chemscene.combiosynth.com
[(4-Bromobutyl)sulfanyl]benzene17742-54-0 bldpharm.comC10H13BrS245.18 bldpharm.com
(4-Bromobutyl)benzene13633-25-5 chemscene.comC10H13Br213.12 chemscene.com

The additional methylene (B1212753) group in [(4-Bromobutyl)sulfanyl]benzene compared to its 3-bromo counterpart can have a significant impact on its reactivity. The increased distance between the phenylsulfanyl group and the bromine atom can diminish the inductive effects of the phenyl ring on the C-Br bond. However, it may also alter the propensity for intramolecular cyclization, potentially favoring the formation of a six-membered ring over a five-membered one. Comparative kinetic studies of these homologues in reactions such as nucleophilic substitution or elimination would provide quantitative data on these effects.

Influence of Substituents on the Phenyl Ring on Compound Reactivity and Selectivity

The electronic nature of the phenyl ring in (phenylsulfanyl)bromoalkanes can be systematically tuned by the introduction of substituents. These substituents can exert both inductive and resonance effects, which are transmitted to the sulfur atom and, to a lesser extent, along the alkyl chain to the C-Br bond. libretexts.org This modulation of the electronic properties of the sulfur atom can influence its nucleophilicity and its ability to participate in neighboring group effects.

Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density on the sulfur atom. uomustansiriyah.edu.iq This enhanced nucleophilicity can lead to faster rates of intramolecular cyclization. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), decrease the electron density on the sulfur, making it less nucleophilic and potentially retarding anchimerically assisted reactions. nih.gov

The position of the substituent on the phenyl ring (ortho, meta, or para) is also crucial. libretexts.org Para-substituents generally exert the most predictable electronic effects through resonance. Ortho-substituents, in addition to their electronic influence, can introduce steric hindrance that may affect the conformation of the molecule and the accessibility of the sulfur atom for reactions.

Interactive Data Table: Effect of Phenyl Substituents on Reactivity

Substituent on Phenyl RingElectronic EffectExpected Impact on Sulfur NucleophilicityExpected Impact on Rate of Anchimeric Assistance
-OCH3 (para)Electron-donatingIncreasedIncreased
-CH3 (para)Electron-donatingIncreasedIncreased
-HNeutralBaselineBaseline
-Cl (para)Electron-withdrawingDecreasedDecreased
-NO2 (para)Strongly electron-withdrawingSignificantly decreasedSignificantly decreased

These substituent effects can be quantitatively assessed using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). libretexts.org Such studies provide a powerful tool for understanding and predicting the reactivity of a wide range of substituted (phenylsulfanyl)bromoalkanes.

Exploration of Chiral Analogues and Stereoselective Synthetic Pathways

The introduction of chirality into analogues of this compound opens up the field of stereoselective synthesis. nih.gov When the bromine atom is attached to a stereocenter, as in the case of this compound, the compound exists as a pair of enantiomers. The synthesis and reactions of these chiral analogues are of significant interest, particularly in medicinal chemistry and materials science, where stereochemistry often plays a critical role in biological activity and material properties.

The synthesis of enantiomerically enriched or pure chiral (phenylsulfanyl)bromoalkanes requires stereoselective methods. nih.gov One approach is to start from a chiral precursor, such as an optically active alcohol. For example, the bromination of a chiral butanol derivative would yield a chiral bromobutane, which could then be reacted with thiophenol.

Alternatively, stereoselective reactions can be employed to create the chiral center. For instance, the enantioselective opening of a cyclic intermediate, such as an epoxide or a thiiranium ion, with a suitable nucleophile can lead to the formation of a chiral product. Asymmetric catalysis, using chiral catalysts to control the stereochemical outcome of a reaction, is another powerful strategy. nih.gov

Once obtained, the stereochemical course of subsequent reactions of these chiral analogues can be investigated. For example, in a nucleophilic substitution reaction, it is important to determine whether the reaction proceeds with inversion of configuration (as is typical for an SN2 mechanism), retention of configuration (which can occur with neighboring group participation), or racemization. These studies provide deep insights into the reaction mechanisms at play.

Q & A

Basic: What synthetic strategies are effective for preparing [(3-Bromobutyl)sulfanyl]benzene under inert conditions?

Answer:
A robust method involves nucleophilic substitution between a thiolate anion and a brominated alkyl precursor. For example:

React benzenethiol with 1-bromo-3-butyl derivative in dry DMF under N₂ atmosphere.

Use potassium carbonate (K₂CO₃) as a base to deprotonate the thiol, enhancing nucleophilicity.

Stir the mixture at 50–55°C for 5–7 days to ensure complete substitution .

Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in acetone/petroleum ether .

Key Parameters Table:

Reaction TimeTemperatureYieldPurification Method
5 days50°C~70%Recrystallization

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Identify S–C (600–700 cm⁻¹) and C–Br (500–600 cm⁻¹) stretching vibrations .
  • NMR :
    • ¹H NMR : Signals for aromatic protons (δ 7.2–7.5 ppm), –SCH₂– (δ 2.8–3.1 ppm), and bromobutyl chain (δ 1.5–2.1 ppm).
    • ¹³C NMR : Confirm quaternary carbons (aromatic C–S at δ 135–140 ppm) and Br–C (δ 30–35 ppm) .
  • Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (C₁₀H₁₃BrS: 261.18 g/mol).

Advanced: How can DFT/B3LYP calculations validate the molecular geometry of this compound?

Answer:

Optimize the structure using B3LYP/6-311G(d) to calculate bond lengths, angles, and dihedral angles.

Compare with experimental X-ray diffraction (XRD)

  • Root-mean-square deviation (RMSD) < 0.02 Å for bond lengths indicates strong agreement .

Analyze frontier orbitals (HOMO-LUMO) to predict reactivity. For example, a small HOMO-LUMO gap (~4 eV) suggests susceptibility to electrophilic attack .

Example DFT Results vs. XRD:

ParameterDFT (Å)XRD (Å)
C–S Bond Length1.781.80
Br–C Bond Length1.931.95

Advanced: What crystallographic challenges arise in resolving this compound structures?

Answer:

  • Disorder in Alkyl Chains : Flexible bromobutyl groups may adopt multiple conformations. Use ORTEP-3 to model thermal ellipsoids and refine occupancy factors .
  • Weak Intermolecular Interactions : Identify C–H⋯Br (3.0–3.5 Å) and C–H⋯π interactions (2.8–3.2 Å) to explain packing motifs .
  • Space Group Analysis : Monoclinic systems (e.g., P2₁/n) require careful handling of symmetry operations to avoid overfitting .

Basic: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate ions.
  • Temperature Control : Maintain 50–60°C to avoid elimination side reactions (e.g., β-hydride elimination forming alkenes).
  • Stoichiometry : Use a 1.2:1 molar ratio of benzenethiol to bromobutyl precursor to ensure complete conversion .

Advanced: How do steric effects influence the bromine atom’s reactivity in SN₂ reactions?

Answer:

  • Steric Hindrance : The bulky butyl chain adjacent to Br reduces accessibility for nucleophiles.
  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., [(2-Bromoethyl)sulfanyl]benzene) using pseudo-first-order kinetics .
  • DFT Transition State Modeling : Calculate activation energy (ΔG‡) to quantify steric effects. A higher ΔG‡ (>25 kcal/mol) indicates slower reactivity .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Recrystallization : Use a 1:3 acetone/petroleum ether mixture for high-purity crystals (>97%) .
  • Column Chromatography : Elute with hexane/ethyl acetate (8:2) to separate from unreacted thiol or brominated byproducts.

Advanced: Can molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic substitution?

Answer:

  • MEP Analysis : Regions of high electron density (red in MEP maps) correspond to nucleophilic sites (e.g., sulfur atom).
  • Electrophilic Attack : Nitration or sulfonation likely occurs para to the sulfanyl group, as predicted by MEP .

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Feasible Synthetic Routes

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[(3-Bromobutyl)sulfanyl]benzene
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Reactant of Route 2
[(3-Bromobutyl)sulfanyl]benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.